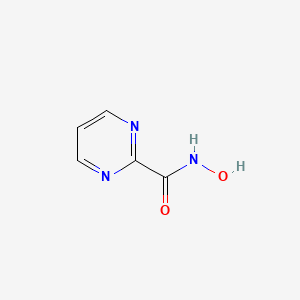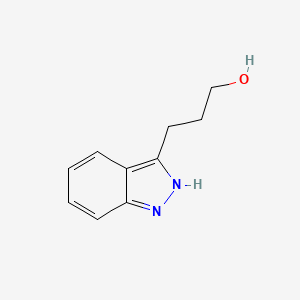![molecular formula C14H16N2O B13492932 2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C14H16N2O It is characterized by the presence of an ethynyl group attached to a phenyl ring, an amino group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.
Catalysts and Reagents: Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in dichloromethane at 0-25°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the amino and pyrrolidinyl groups can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways, influencing biological processes.
類似化合物との比較
Similar Compounds
- 2-[(3-Phenylamino)amino]-1-(pyrrolidin-1-yl)ethan-1-one
- 2-[(3-Methylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one
- 2-[(3-Chlorophenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic interactions, such as in the development of advanced materials or as a biochemical probe.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-(3-ethynylanilino)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H16N2O/c1-2-12-6-5-7-13(10-12)15-11-14(17)16-8-3-4-9-16/h1,5-7,10,15H,3-4,8-9,11H2 |
InChIキー |
LZGITMDEASRZAW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NCC(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


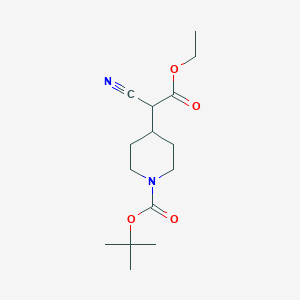
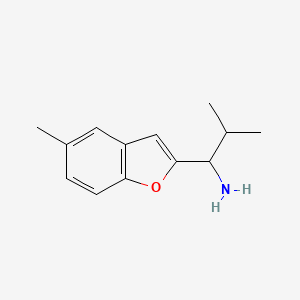
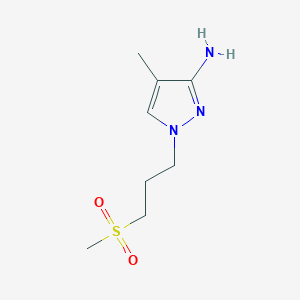
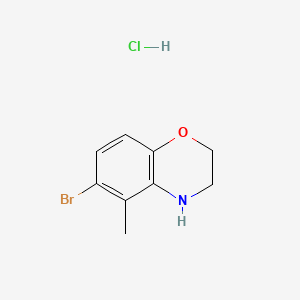
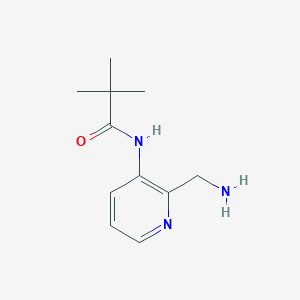
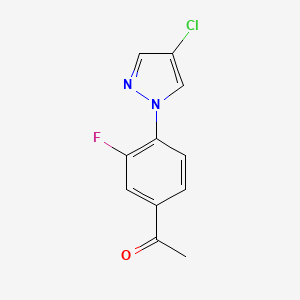
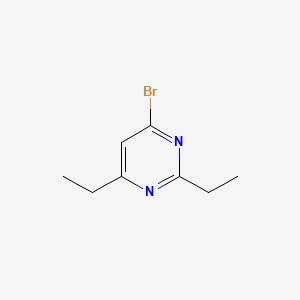
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
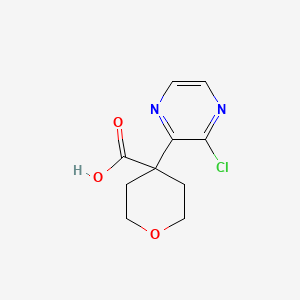
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
